(Z)-N-(3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide
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Overview
Description
(Z)-N-(3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylidene hydrazine moiety, which is known for its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted sulfonamide derivatives with various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex organic molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its hydrazine moiety is known to interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating certain diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s sulfonamide group can interact with specific binding sites, enhancing its selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide: shares similarities with other hydrazine derivatives and sulfonamide compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct reactivity and biological activity. The presence of both the hydrazine and sulfonamide groups allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-3-[(4-methylphenyl)sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-15-4-10-18(11-5-15)27(25,26)21-13-12-19(24)22-20-14-16-6-8-17(9-7-16)23(2)3/h4-11,14,21H,12-13H2,1-3H3,(H,22,24)/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXHFOAMDMFUMS-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N/N=C\C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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